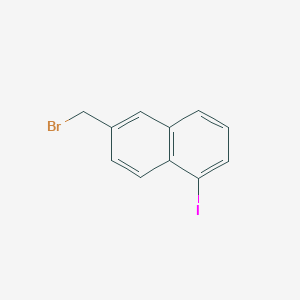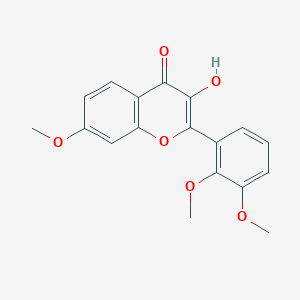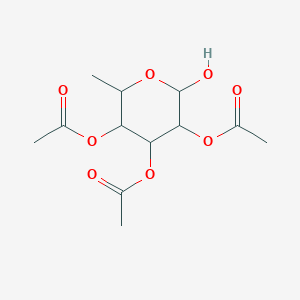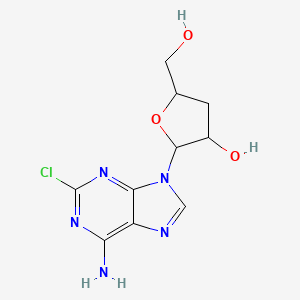
3-Bromo-2-fluoro-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as nitric acid for nitration and bromine or brominating agents for bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-fluoro-4-nitrobenzoic acid can undergo various chemical reactions, including:
Electrophilic substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. the bromine and fluorine atoms can still participate in such reactions under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Iron powder and hydrochloric acid.
Coupling: Palladium catalysts and boronic acids.
Major Products
Amino derivatives: From the reduction of the nitro group.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material science: As a building block for the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-fluoro-4-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which influences the reactivity of the other substituents. The bromine and fluorine atoms can participate in cross-coupling reactions, facilitated by palladium catalysts, to form new carbon-carbon bonds. The nitro group can also be reduced to an amino group, which can further react to form various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Fluoro-4-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzoic acid
Uniqueness
3-Bromo-2-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H3BrFNO4 |
|---|---|
Peso molecular |
264.00 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrFNO4/c8-5-4(10(13)14)2-1-3(6(5)9)7(11)12/h1-2H,(H,11,12) |
Clave InChI |
WLSATTJAPUFRHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)


![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)


![[1-Benzoyl-5-(hydroxymethyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B14790571.png)



![octapotassium;[2-[(2S)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14790584.png)
![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)
![3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
